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Compound of Interest

Compound Name: Endralazine

Cat. No.: B1218957 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the chemical structure, properties, and

pharmacological profile of Endralazine. Endralazine (6-benzoyl-3-hydrazino-5,6,7,8-

tetrahydropyrido[4,3-c]pyridazine) is an antihypertensive agent belonging to the

hydrazinophthalazine class of drugs. It functions as a direct-acting peripheral vasodilator,

similar in mechanism to its predecessor, hydralazine, but with a distinct pharmacokinetic profile.

This guide synthesizes available data on its chemical characteristics, mechanism of action,

pharmacological properties, and relevant experimental methodologies.

Chemical Structure and Physicochemical Properties
Endralazine is a synthetic pyridazine derivative. Its core structure consists of a

tetrahydropyrido[4,3-c]pyridazine ring system, with a benzoyl group at the 6-position and a

hydrazinyl group at the 3-position.

Chemical Identifiers
The fundamental chemical identifiers for Endralazine are summarized in the table below.
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Identifier Value Reference

IUPAC Name

(3-hydrazinyl-7,8-dihydro-5H-

pyrido[4,3-c]pyridazin-6-yl)-

phenylmethanone

[1]

CAS Number 39715-02-1 [1][2]

Molecular Formula C₁₄H₁₅N₅O [1][2]

Molecular Weight 269.31 g/mol [2]

SMILES
C1CN(CC2=CC(=NN=C21)NN

)C(=O)C3=CC=CC=C3
[1]

InChI Key
ALAXZYHFVBSJKZ-

UHFFFAOYSA-N
[2]

Synonyms and Code Designations
Endralazine is also known by several synonyms and developmental codes, including BQ 22-

708, Miretilan, and Arritlan.[3]

Chemical Synthesis
The synthesis of Endralazine involves the reaction of a precursor molecule, 3-benzylmercapto-

6-benzoyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine, with hydrazine hydrate. While detailed

industrial synthesis protocols are proprietary, a representative laboratory-scale synthesis is

described below.

Experimental Protocol: Synthesis of Endralazine
A solution of 3-benzylmercapto-6-benzoyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine (4.0 g) and

hydrazine hydrate (1.5 g) in 95% ethanol (10 mL) is prepared. The mixture is then heated in a

sealed autoclave vessel. The specific temperature and reaction time are critical parameters

that require optimization for maximal yield and purity. Following the reaction, the product, 6-

Benzoyl-3-hydrazino-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine (Endralazine), is isolated and

purified using standard techniques such as recrystallization or column chromatography.
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Mechanism of Action and Signaling Pathway
Endralazine is a direct-acting vasodilator that primarily relaxes arterial smooth muscle, leading

to a decrease in peripheral vascular resistance and a subsequent reduction in blood pressure.

[3] Its mechanism is not fully elucidated but is considered analogous to that of hydralazine,

acting directly on vascular smooth muscle cells.[4] Several interconnected pathways are

proposed to mediate its vasodilatory effects.

The primary proposed mechanism involves the inhibition of inositol 1,4,5-trisphosphate (IP₃)-

induced calcium (Ca²⁺) release from the sarcoplasmic reticulum in vascular smooth muscle

cells.[5][6][7] This reduction in intracellular Ca²⁺ availability prevents the activation of myosin

light chain kinase, which is essential for muscle contraction. Other potential mechanisms

include the opening of high conductance Ca²⁺-activated potassium (BK(Ca)) channels, leading

to hyperpolarization of the cell membrane and subsequent relaxation, and the stimulation of

prostacyclin (PGI₂) production.[8][9]

Below is a diagram illustrating the proposed signaling pathways for Endralazine-induced

vasodilation, based on data from its analogue, hydralazine.
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Caption: Proposed mechanism of Endralazine-induced vasodilation.
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Pharmacological and Pharmacokinetic Properties
Endralazine exhibits potent antihypertensive effects with a pharmacokinetic profile that offers

advantages over hydralazine, notably a higher bioavailability and a reduced influence of the

patient's acetylator status.[10]

Pharmacodynamic Properties
In preclinical studies using anesthetized rats, Endralazine produced prompt, dose-related

reductions in blood pressure.[4] It was found to be at least twice as potent as hydralazine and

significantly more potent than diazoxide.[4] Clinical studies have confirmed its efficacy in

managing hypertension.[3][11][12]

Study
Parameter

Baseline (on
Thiazide +
Beta-blocker)

After 1 Week
(Endralazine 5-
10mg b.d.)

After 1 Year
(Endralazine 5-
10mg b.d.)

Reference

Mean Supine

Blood Pressure

(mmHg)

197 / 107 160 / 86 161 / 91 [3]

Seated Blood

Pressure

(mmHg)

147.5 / 99.7 133.8 / 83.9 Not Reported [11]

Standing Blood

Pressure

(mmHg)

145.8 / 99.2 133.6 / 87.3 Not Reported [11]

Pharmacokinetic Properties
Endralazine is well-absorbed orally and, unlike hydralazine, does not undergo significant first-

pass metabolism. This results in high systemic bioavailability that is not substantially affected

by acetylator phenotype.[10]
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Pharmacokinetic
Parameter

Value Condition Reference

Oral Bioavailability ~75% Acute Administration [3]

Systemic

Bioavailability
73.5 - 99.1% IV vs. Oral Doses [10]

Terminal Elimination

Half-life (t½)
~2.5 hours Acute Administration [3]

Terminal Elimination

Half-life (t½)
~7.5 hours Chronic Treatment [3]

Preclinical Evaluation: Experimental Protocols
The preclinical assessment of Endralazine involves both in vivo models to determine its effect

on systemic blood pressure and in vitro assays to characterize its direct action on vascular

tissue.

In Vivo Antihypertensive Activity Assessment in
Spontaneously Hypertensive Rats (SHR)
This protocol describes a standard method for evaluating the antihypertensive efficacy of a test

compound like Endralazine in a conscious rat model of hypertension.

Objective: To determine the dose-dependent effect of orally administered Endralazine on

mean arterial pressure (MAP) and heart rate (HR) in conscious, freely moving Spontaneously

Hypertensive Rats (SHR).

Methodology:

Animal Model: Male Spontaneously Hypertensive Rats (SHR), aged 14-16 weeks, are used.

Animals are housed under standard conditions with a 12-hour light/dark cycle and access to

food and water ad libitum.

Surgical Implantation:
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Rats are anesthetized (e.g., with isoflurane).

A catheter is surgically implanted into the carotid artery for direct blood pressure

measurement. The catheter is tunneled subcutaneously and exteriorized at the nape of the

neck.

For oral administration, a second catheter may be inserted into the stomach.[13][14]

Animals are allowed a recovery period of at least 3 days post-surgery.

Experimental Procedure:

On the day of the experiment, the arterial catheter is connected to a pressure transducer

linked to a data acquisition system for continuous monitoring of blood pressure and heart

rate.

A baseline recording of at least 60 minutes is established to ensure stable hemodynamic

parameters.

Endralazine is dissolved in a suitable vehicle (e.g., sterile water or saline) and

administered orally via gavage or the gastric catheter at varying doses (e.g., 0.1, 0.3, 1.0,

3.0 mg/kg). A vehicle control group is also included.

Blood pressure and heart rate are continuously recorded for several hours post-

administration to determine the onset, magnitude, and duration of the effect.

Data Analysis:

Mean Arterial Pressure (MAP) is calculated from the systolic and diastolic blood pressure

readings.

The change in MAP and HR from baseline is calculated for each dose group at various

time points.

Dose-response curves are generated to determine the potency (e.g., ED₅₀) of

Endralazine.
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Caption: Experimental workflow for in vivo antihypertensive testing.
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In Vitro Vasodilation Assay Using Isolated Arterial Rings
This protocol outlines a classic pharmacology technique to assess the direct vasodilatory effect

of Endralazine on vascular smooth muscle, independent of systemic neural and hormonal

influences.

Objective: To quantify the relaxant effect of Endralazine on pre-constricted arterial rings

isolated from rats.

Methodology:

Tissue Preparation:

A healthy rat is euthanized via an approved method.

The thoracic aorta or mesenteric artery is carefully excised and placed in cold, oxygenated

Krebs-Henseleit buffer.

The artery is cleaned of adherent connective tissue and cut into rings approximately 2-3

mm in length.

For some experiments, the endothelium may be mechanically removed by gently rubbing

the intimal surface.

Organ Bath Setup:

Each arterial ring is mounted between two L-shaped stainless steel hooks in an organ

bath chamber containing Krebs-Henseleit buffer, maintained at 37°C and continuously

bubbled with 95% O₂ / 5% CO₂.

One hook is fixed, and the other is connected to an isometric force transducer to record

changes in tension.

Experimental Procedure:

The rings are allowed to equilibrate for 60-90 minutes under a resting tension (e.g., 1.5-2.0

g for aorta). The buffer is changed every 15-20 minutes.
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The viability of the rings is tested by inducing a contraction with a high-potassium solution

(e.g., 80 mM KCl).

After washout and return to baseline, the rings are pre-constricted with a submaximal

concentration of a vasoconstrictor agent, such as phenylephrine (e.g., 1 µM) or

norepinephrine.

Once a stable contractile plateau is reached, a cumulative concentration-response curve

is generated by adding Endralazine to the organ bath in a stepwise manner (e.g., from 1

nM to 100 µM).

The relaxation at each concentration is recorded as a percentage of the pre-contraction

induced by the vasoconstrictor.

Data Analysis:

The percentage of relaxation is plotted against the logarithm of the Endralazine
concentration.

A sigmoidal curve is fitted to the data to determine the EC₅₀ (the concentration of

Endralazine that produces 50% of the maximal relaxation) and the Eₘₐₓ (the maximum

relaxation effect).
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Caption: Experimental workflow for in vitro vasodilation assay.
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Conclusion
Endralazine is a potent, direct-acting antihypertensive agent of the hydrazinophthalazine

class. Its primary mechanism of action is the induction of arterial vasodilation, likely through the

inhibition of intracellular calcium release in vascular smooth muscle cells. Key advantages over

the related compound hydralazine include its high and consistent bioavailability and a

pharmacokinetic profile that is not significantly influenced by the patient's acetylator status. The

experimental protocols detailed herein provide a framework for the continued investigation and

characterization of Endralazine and other novel vasodilator compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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